molecular formula C23H25N3O2S2 B12150952 N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno [2,3-d]pyrimidin-2-ylthio))acetamide

N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno [2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12150952
M. Wt: 439.6 g/mol
InChI Key: TZIIKFWVTKJGSE-UHFFFAOYSA-N
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Description

This compound belongs to the class of thioacetamide derivatives fused with a benzo[b]thiopheno[2,3-d]pyrimidinone core. Its structure features a 4-ethylphenyl group attached to the acetamide moiety and a prop-2-enyl substituent at the 3-position of the pyrimidinone ring.

Properties

Molecular Formula

C23H25N3O2S2

Molecular Weight

439.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O2S2/c1-3-13-26-22(28)20-17-7-5-6-8-18(17)30-21(20)25-23(26)29-14-19(27)24-16-11-9-15(4-2)10-12-16/h3,9-12H,1,4-8,13-14H2,2H3,(H,24,27)

InChI Key

TZIIKFWVTKJGSE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential biological activities. Its unique structure incorporates multiple functional groups that may interact with various biological targets. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C23H25N3O2S2. It features a pentahydrobenzo[b]thiophene core linked to a pyrimidine moiety through a thioether bond. The presence of an ethylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrimidine and thiophene have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and other regulatory proteins.
  • Apoptosis Induction : Evidence points to the ability of such compounds to activate apoptotic pathways via caspase activation and mitochondrial membrane potential disruption.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been documented to exhibit:

  • Bactericidal Effects : Targeting bacterial cell wall synthesis or disrupting membrane integrity.
  • Antifungal Properties : Inhibition of ergosterol biosynthesis in fungi.

The precise mechanism of action for N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways.

Potential Targets

  • Kinases : Inhibition of specific kinases involved in cancer cell proliferation.
  • DNA Topoisomerases : Disruption of DNA replication processes in rapidly dividing cells.
  • Enzymes in Metabolic Pathways : Modulation of metabolic pathways critical for pathogen survival.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

StudyCompoundBiological ActivityFindings
4-Oxoquinazoline DerivativeAnticancerInduced apoptosis in human cancer cell lines
Benzothiophene AnalogAntimicrobialShowed significant inhibition against Gram-positive bacteria
Pyrimidine SulfonamideAntiviralExhibited antiviral activity against HIV

These findings highlight the potential for N-(4-ethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide to exhibit similar biological activities.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogues differ primarily in the substituents on the phenyl ring (acetamide side) and the pyrimidinone ring. Key examples include:

Compound Name Substituents (Acetamide Side) Pyrimidinone Substituents Key Structural Features
Target Compound 4-ethylphenyl 3-prop-2-enyl Prop-2-enyl introduces potential reactivity (e.g., Michael addition or polymerization)
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-methylphenyl 4-ethoxyphenyl Ethoxy group enhances lipophilicity; methylphenyl reduces steric hindrance
N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide 2-isopropylphenyl 4-methoxyphenyl Methoxy group improves hydrogen-bonding capacity; isopropyl increases steric bulk

Key Observations :

  • Electron-Donating Groups : Ethyl (target compound) and methoxy (analogue) substituents enhance solubility and intermolecular interactions compared to halogens .
  • Steric Effects : Bulkier groups like isopropylphenyl may hinder binding to biological targets compared to 4-ethylphenyl .
  • Reactivity : The prop-2-enyl group in the target compound offers unique reactivity absent in analogues with saturated or aromatic substituents .

Spectroscopic and Crystallographic Characterization

  • NMR Spectroscopy : Analogues like N-(3-acetyl-2-thienyl)-2-bromoacetamide show distinct 1H NMR shifts for acetyl (δ 2.5–2.6 ppm) and thiophene protons (δ 7.1–7.3 ppm). The target compound’s prop-2-enyl group would produce characteristic vinyl proton signals (δ 5.0–6.0 ppm) .
  • Hydrogen Bonding: The pyrimidinone’s carbonyl and thioacetamide’s NH groups form robust hydrogen-bonding networks, as analyzed via graph set theory. Substituents like ethoxy or methoxy enhance these interactions, influencing crystal packing .

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